The Strategic Utility of 2-Methylquinazolin-6-amine: From Kinase Inhibition to Optoelectronics
The quinazoline scaffold is a privileged structure in both medicinal chemistry and advanced materials science. Within this chemical family, 2-Methylquinazolin-6-amine (CAS: 1056566-65-4) has emerged as a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
The quinazoline scaffold is a privileged structure in both medicinal chemistry and advanced materials science. Within this chemical family, 2-Methylquinazolin-6-amine (CAS: 1056566-65-4) has emerged as a highly versatile, bifunctional building block. Characterized by an electron-deficient pyrimidine ring fused to an aniline-like moiety, this compound serves as a critical precursor for the development of potent receptor tyrosine kinase (RTK) inhibitors and highly efficient optoelectronic materials.
This whitepaper synthesizes the physicochemical profile, mechanistic applications, and field-proven synthetic workflows associated with 2-Methylquinazolin-6-amine, providing researchers with a comprehensive guide to maximizing its utility.
Physicochemical Profiling and Structural Causality
The inherent reactivity and biological target affinity of 2-Methylquinazolin-6-amine are dictated by its precise physicochemical parameters. The methyl group at the C2 position provides specific steric bulk that influences the spatial orientation of the molecule when interacting with biological targets or crystal lattices. Concurrently, the primary amine at the C6 position acts as a highly reactive synthetic handle, enabling rapid late-stage functionalization.
Quantitative Physicochemical Data
Property
Value
Chemical Name
2-Methylquinazolin-6-amine
CAS Number
1056566-65-4 [1]
Molecular Formula
C9H9N3 [1]
Molecular Weight
159.19 g/mol [1]
Hydrogen Bond Donors
1 (Primary Amine)
Hydrogen Bond Acceptors
3 (Ring Nitrogens + Amine)
Topological Polar Surface Area (TPSA)
~51.8 Ų
Storage Conditions
2-8°C, sealed in a dry, dark place [1]
Causality Insight: The TPSA of ~51.8 Ų falls perfectly within the Lipinski "Rule of Five" optimal range for oral bioavailability (TPSA < 140 Ų), making derivatives of this compound highly suitable for oral drug formulation. Furthermore, the dual ring nitrogens act as critical hydrogen bond acceptors, a feature essential for anchoring the molecule within the ATP-binding pockets of enzymes.
Quinazoline derivatives are foundational to modern targeted oncology. They are predominantly utilized as ATP-competitive inhibitors of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) [2].
When 2-Methylquinazolin-6-amine is derivatized (e.g., via the addition of halogenated phenyl groups to the amine), the resulting compounds exhibit profound pharmacological effects. The mechanism of action relies on the quinazoline core mimicking the adenine ring of ATP. The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the backbone amide of the kinase hinge region (typically Met793 in EGFR). By blocking ATP from binding, the kinase cannot auto-phosphorylate, effectively shutting down downstream signaling pathways (such as PI3K/AKT and MAPK) that drive tumor proliferation [2].
Mechanism of Action: Quinazoline-based ATP-competitive Kinase Inhibition.
Materials Science: Third-Generation Photovoltaics
Beyond biomedicine, quinoline and quinazoline derivatives have recently gained massive popularity in third-generation photovoltaics, specifically in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) [3].
The electron-deficient nature of the quinazoline pyrimidine ring makes it an exceptional π-linker in push-pull conjugated dye architectures. By utilizing the C6 amine of 2-Methylquinazolin-6-amine to attach electron-donating moieties (such as diphenylamine or carbazole derivatives), researchers can effectively engineer the HOMO-LUMO gap. This structural modification extends the absorption spectrum of the material into longer wavelengths, significantly improving light-harvesting efficiency and power energy conversion in polymer solar cells[3].
To convert 2-Methylquinazolin-6-amine into a functional kinase inhibitor or a photovoltaic dye, the primary amine must be functionalized. The Buchwald-Hartwig Cross-Coupling is the premier method for achieving this, allowing for the coupling of the C6 amine with various aryl halides.
Mechanistic Causality of Reagent Selection:
Catalyst (Pd2(dba)3): Provides a robust, soluble source of Palladium(0) necessary for the oxidative addition of the aryl halide.
Ligand (XPhos): A bulky, electron-rich biaryl phosphine ligand. Its steric bulk prevents the formation of inactive palladium dimers, while its electron density accelerates the oxidative addition of unactivated aryl chlorides.
Base (Cs2CO3): A mild inorganic base. Stronger bases (like NaOtBu) risk deprotonating the quinazoline core or causing side reactions. Cs2CO3 provides the exact basicity needed to facilitate the reductive elimination step without degrading the substrate.
Workflow for Palladium-Catalyzed Cross-Coupling of 2-Methylquinazolin-6-amine.
Step-by-Step Self-Validating Protocol
Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 (0.05 equiv) and XPhos (0.1 equiv) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions to a deep red/purple, indicating the formation of the active Pd(0)-ligand complex.
Reagent Addition: Add 2-Methylquinazolin-6-amine (1.0 equiv), the desired aryl halide (1.2 equiv), and anhydrous Cs2CO3 (2.0 equiv) to the flask.
Thermal Activation: Seal the flask and heat the reaction mixture to 100°C in an oil bath. Stir vigorously for 12–18 hours.
In-Process Control (Self-Validation): After 12 hours, withdraw a 10 µL aliquot. Dilute in methanol and analyze via LC-MS and TLC (Eluent: 5% MeOH in DCM). The reaction is deemed complete when the mass peak corresponding to 159.19 m/z (starting material) is entirely replaced by the product mass peak.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to isolate the highly pure functionalized quinazoline derivative. Validate the final structure using 1H-NMR and 13C-NMR spectroscopy.
References
Kolupaeva, Ekaterina V., et al. "Application of quinoline derivatives in third-generation photovoltaics." Discover Materials, Springer Nature, PMC,[Link]
Exploratory
Pharmacokinetic properties of 2-Methylquinazolin-6-amine in early drug discovery
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Methylquinazolin-6-amine in Early Drug Discovery Abstract In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokine...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Methylquinazolin-6-amine in Early Drug Discovery
Abstract
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) properties is not merely advantageous; it is a prerequisite for success.[1][2] The journey of a drug candidate from a promising hit to a clinical reality is paved with rigorous evaluation, and early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a cornerstone of this process.[3][4][5] This guide provides a comprehensive technical overview of the essential in vitro and in vivo methodologies used to characterize the pharmacokinetic profile of novel chemical entities, using the scaffold 2-Methylquinazolin-6-amine as a central example. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. By detailing the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals dedicated to navigating the complexities of preclinical development and selecting candidates with the highest probability of clinical success.[1][6]
The Imperative of Early ADME Profiling
Historically, a significant percentage of drug candidates failed in late-stage clinical trials due to unforeseen issues with their pharmacokinetic behavior, such as poor oral bioavailability or rapid metabolism.[4] The modern drug discovery paradigm has shifted this evaluation to the earliest stages, integrating in vitro ADME screens and in vivo PK studies into the hit-to-lead and lead optimization phases.[1][4] This "fail fast, fail cheap" approach allows for the parallel optimization of potency and ADME properties, ensuring that only the most promising and viable candidates advance, thereby saving considerable time and resources.[1]
This guide will systematically deconstruct the process of building a comprehensive PK profile for a molecule like 2-Methylquinazolin-6-amine, covering the three pillars of preclinical investigation:
In Vitro Permeability & Absorption
In Vitro Metabolic Stability
In Vitro Plasma Protein Binding
In Vivo Pharmacokinetics in a Rodent Model
In Vitro Characterization: Predicting In Vivo Behavior
In vitro ADME assays are indispensable tools that use cellular and subcellular systems to simulate a drug's behavior in the body, providing crucial data long before animal studies commence.[5]
Absorption: Intestinal Permeability Assessment via Caco-2 Assay
For most orally administered drugs, crossing the intestinal epithelium is the first and most critical step to entering systemic circulation.[7] The Caco-2 permeability assay is the industry-standard in vitro model for predicting intestinal drug absorption.[8][9] It utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the structural and functional properties of the small intestine, including the formation of tight junctions and the expression of key efflux transporters like P-glycoprotein (P-gp).[8][9]
The primary goal is to determine the apparent permeability coefficient (Papp), a quantitative measure of the rate at which a compound crosses the Caco-2 monolayer. By measuring transport in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions, we can calculate an Efflux Ratio (ER) . An ER significantly greater than 1 suggests the compound is a substrate for active efflux transporters, a critical insight for predicting potential absorption liabilities in vivo.[8]
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts (semi-permeable supports) and cultured for 21 days to allow for full differentiation and formation of a confluent, polarized monolayer.[10]
Monolayer Integrity Check: The integrity of each cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the experiment, ensuring the tight junctions are intact.[9][10]
Assay Initiation (A→B):
The culture medium is replaced with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).
The test compound (e.g., 2-Methylquinazolin-6-amine at a 10 µM concentration) is added to the apical (upper) chamber.[9]
The plate is incubated at 37°C with gentle shaking (e.g., 50 oscillations per minute).[10]
Assay Initiation (B→A):
Concurrently, on a parallel set of wells, the test compound is added to the basolateral (lower) chamber to measure active efflux.[8]
Sampling: At a predetermined time point (e.g., 120 minutes), aliquots are collected from the receiver chambers (basolateral for A→B, apical for B→A).[8] A sample is also taken from the initial donor solution to determine the starting concentration (C0).
Quantification: The concentration of the test compound in all samples is determined using a sensitive and selective analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis: The Papp is calculated using the following equation:
Papp = (dQ/dt) / (A × C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B).
The liver is the body's primary metabolic hub, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify drugs to facilitate their excretion.[11][12] A compound that is metabolized too quickly will have a short half-life and may fail to achieve therapeutic concentrations. The in vitro metabolic stability assay using liver microsomes is a rapid and cost-effective method to predict hepatic clearance.[12][13] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes.[12]
This assay measures the rate of disappearance of the parent drug over time when incubated with liver microsomes and a necessary cofactor (NADPH).[12][13] The results are used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint), which rank-order compounds based on their metabolic lability and can be used in models to predict in vivo hepatic clearance.[13][14]
Preparation: Pooled human or rat liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4) and the test compound (e.g., 2-Methylquinazolin-6-amine at a 1 µM concentration).[13]
Pre-incubation: The reaction mixture is pre-warmed to 37°C.
Reaction Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[12]
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]
Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][14] This also precipitates the microsomal proteins.
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
Quantification: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine its concentration at each time point.
Data Analysis:
The natural logarithm of the percentage of compound remaining is plotted against time.
The slope of the linear regression of this plot gives the elimination rate constant (k).
In Vivo Pharmacokinetic Studies: The Whole-System View
While in vitro assays provide invaluable predictive data, in vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted within a complex, integrated biological system. [2][15][16]The rat is a commonly used species for initial PK studies due to its well-characterized physiology and handling feasibility.
[15]
An in vivo PK study involves administering the compound through both an intravenous (IV) and an oral (PO) route in separate groups of animals. [15][16]The IV dose serves as a baseline, representing 100% bioavailability, and allows for the determination of systemic parameters like clearance (CL) and volume of distribution (Vd). The PO dose allows for the assessment of oral absorption and the calculation of key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and absolute oral bioavailability (F%). [17]Comparing these profiles is critical for determining a compound's suitability for oral administration.
Animal Preparation: Male Sprague-Dawley rats are acclimatized and often cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling without causing undue stress. Animals are fasted overnight before dosing to standardize gut conditions.
[15]2. Dosing:
IV Group: The compound, formulated in a suitable vehicle, is administered as a bolus injection via the tail vein or a cannula at a low dose (e.g., 1-2 mg/kg).
[16] * PO Group: The compound is administered via oral gavage at a higher dose (e.g., 5-10 mg/kg) to account for potential incomplete absorption.
[15]3. Blood Sampling: Serial blood samples (approx. 100-200 µL per sample) are collected at specific time points post-dose. A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours. [15]Early and frequent sampling is crucial to accurately define the absorption phase and Cmax.
[15]4. Plasma Preparation: Blood samples are collected in anticoagulant-treated tubes (e.g., containing EDTA) and immediately centrifuged to separate the plasma.
[15]5. Sample Storage & Analysis: The resulting plasma samples are stored frozen (e.g., -80°C) until they are analyzed by a validated LC-MS/MS method to determine the drug concentration at each time point.
[15]6. Pharmacokinetic Analysis: The plasma concentration-time data is plotted and analyzed using specialized software (e.g., Phoenix WinNonlin) to calculate the key PK parameters via non-compartmental analysis.
[18]
Caption: In Vivo Pharmacokinetic Study Workflow.
Data Synthesis: Building the PK Profile for 2-Methylquinazolin-6-amine
The following tables summarize hypothetical but representative data for 2-Methylquinazolin-6-amine, as would be generated from the protocols described above. These values are based on published data for similar quinazoline derivatives and represent a compound with promising drug-like properties.
[19][20]
Table 1: Summary of In Vitro ADME Properties
Parameter
Assay
Result
Classification/Interpretation
Permeability
Caco-2
Papp (A→B): 15.0 x 10⁻⁶ cm/s
High Permeability
Papp (B→A): 18.5 x 10⁻⁶ cm/s
Efflux Ratio: 1.23
Not a significant substrate of efflux
Metabolic Stability
Rat Liver Microsomes
t½: 45 min
Moderately Stable
Clint: 34.3 µL/min/mg
Moderate Intrinsic Clearance
Distribution
Rat Plasma Protein Binding
% Unbound (fu): 8.5%
Highly Bound (>90%)
Human Plasma Protein Binding
% Unbound (fu): 5.2%
Highly Bound (>95%)
Interpretation: The in vitro data suggests that 2-Methylquinazolin-6-amine is likely to be well-absorbed orally due to its high permeability and lack of significant efflux. [8]Its moderate metabolic stability indicates it is not cleared too rapidly by the liver, suggesting it may have a reasonable duration of action. [11]However, its high plasma protein binding means that only a small fraction of the drug in circulation will be free to exert its pharmacological effect, a critical factor for dose-response calculations.
[21][22]
Table 2: Summary of In Vivo Pharmacokinetic Parameters in Rats
Parameter
Unit
IV Dose (1 mg/kg)
PO Dose (5 mg/kg)
Cmax
ng/mL
250
410
Tmax
h
0.08 (5 min)
0.5
AUC(0-inf)
h*ng/mL
485
1350
t½
h
2.5
2.8
CL
mL/min/kg
34.4
-
Vdss
L/kg
7.1
-
F%
%
-
55.7%
Interpretation: The in vivo data in rats confirms the predictions from the in vitro assays. The compound is rapidly absorbed after oral administration, reaching peak concentration in 30 minutes. [19]The half-life (t½) of approximately 2.5-2.8 hours is consistent with the moderate metabolic stability observed in vitro. The clearance (CL) is moderate. Most importantly, the absolute oral bioavailability (F%) of 55.7% is excellent for an early-stage discovery compound, indicating efficient absorption and survival of first-pass metabolism.
[19]
Conclusion and Strategic Implications
The comprehensive pharmacokinetic profile constructed for 2-Methylquinazolin-6-amine through a systematic application of industry-standard in vitro and in vivo assays paints a picture of a promising drug candidate. It exhibits high permeability, moderate metabolic clearance, and excellent oral bioavailability. The primary liability identified is its high plasma protein binding, which must be considered in all future pharmacodynamic and toxicology studies.
This integrated dataset provides the authoritative grounding needed for confident decision-making. It allows the project team to:
Validate the Scaffold: Confirming that the 2-methylquinazoline core possesses favorable drug-like properties.
Guide Further Optimization: Focus medicinal chemistry efforts on improving potency while maintaining or enhancing the excellent PK profile.
Enable Human Dose Prediction: Use the preclinical data in allometric scaling or physiologically-based pharmacokinetic (PBPK) models to estimate a safe and effective starting dose for first-in-human clinical trials.
[23]* Mitigate Risk: Identify potential liabilities early, allowing for proactive problem-solving and reducing the risk of costly late-stage failures.
[4][5]
Ultimately, this rigorous, data-driven approach to pharmacokinetic characterization is fundamental to translating a promising molecule into a safe and effective medicine.
References
In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
In Vitro screening. (n.d.). IQVIA Laboratories. Retrieved from [Link]
In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025, September 16). InfinixBio. Retrieved from [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. Retrieved from [Link]
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]
Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved from [Link]
Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]
Plasma Protein Binding Assay. (n.d.). Domainex. Retrieved from [Link]
In-vitro plasma protein binding. (2025, August 3). Protocols.io. Retrieved from [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Protocols.io. Retrieved from [Link]
Plasma Protein Binding. (n.d.). QPS Custom-Built Research. Retrieved from [Link]
Rajput, Y. K., & Sahu, T. K. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. History of Medicine, 8(2), 442-460.
The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS. (2025, September 26). MDPI. Retrieved from [Link]
In Vivo PK and TK. (n.d.). BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]
In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Retrieved from [Link]
Clinical Pharmacokinetic Studies of Pharmaceuticals. (n.d.). Retrieved from [Link]
Clinical pharmacology and pharmacokinetics guidelines. (n.d.). European Medicines Agency. Retrieved from [Link]
Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. (2018, June 21). ACS Publications. Retrieved from [Link]
Alavi, F. (2025, March 24). Pharmacokinetic Studies for Drug Development. ResearchGate. Retrieved from [Link]
Pharmacokinetic/Pharmacodynamic-Driven Drug Development. (n.d.). PMC - NIH. Retrieved from [Link]
Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. (n.d.). PMC. Retrieved from [Link]
Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. (2022, May 23). ResearchGate. Retrieved from [Link]
Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. (2006, August 22). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
2-Methylquinolin-6-amine. (n.d.). PubChem. Retrieved from [Link]
Computational Profiling of 2-Methylquinazolin-6-amine Blood-Brain Barrier Permeability: A Mechanistic and Predictive Modeling Guide
Executive Summary & Chemical Grounding The blood-brain barrier (BBB) presents the most formidable obstacle in central nervous system (CNS) drug discovery. Small molecule permeation is strictly governed by a delicate bala...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Grounding
The blood-brain barrier (BBB) presents the most formidable obstacle in central nervous system (CNS) drug discovery. Small molecule permeation is strictly governed by a delicate balance of lipophilicity, polar surface area, and molecular flexibility. 2-Methylquinazolin-6-amine (CAS: 1056566-65-4)[1] is a highly relevant pharmacophore in modern kinase inhibitor design. Featuring a planar quinazoline core, a lipophilic 2-methyl substitution, and a polar 6-amino group, this scaffold offers a unique physicochemical profile that necessitates rigorous computational evaluation to predict its CNS penetrance.
This whitepaper provides an in-depth, self-validating computational framework for assessing the BBB permeability of 2-Methylquinazolin-6-amine. By synthesizing Machine Learning (ML) predictions with mechanistic Molecular Dynamics (MD) simulations, we establish a robust methodology for evaluating passive diffusion across the endothelial lipid bilayer[2].
Physicochemical Rationale & Causality of Permeability
Before deploying complex computational models, a Senior Application Scientist must ground the investigation in first-principles physicochemical profiling. The structural features of 2-Methylquinazolin-6-amine inherently dictate its behavior at the lipid-water interface:
The Quinazoline Core: The bicyclic aromatic system provides a rigid, planar geometry that minimizes the entropic penalty upon entering the highly ordered lipid tail region of the BBB.
The 2-Methyl Group: This substitution increases the overall lipophilicity (LogP) of the molecule, enhancing its partitioning from the aqueous plasma into the hydrophobic core of the endothelial membrane.
The 6-Amino Group: Acting as both a hydrogen bond donor (HBD) and acceptor (HBA), the primary amine interacts transiently with the polar headgroups of the lipid bilayer (e.g., phosphate and carbonyl groups of POPC). However, it requires a desolvation penalty to cross the hydrophobic core, which is the primary rate-limiting thermodynamic barrier.
Quantitative Data Synthesis
The following table summarizes the theoretical and calculated physicochemical properties of 2-Methylquinazolin-6-amine and their causal implications for BBB permeability, benchmarked against standard CNS drug rules (e.g., Lipinski, MPO score)[3].
Property
Calculated Value
BBB Permeability Implication
Molecular Weight (MW)
159.19 g/mol
Highly Favorable: Well below the 400 Da threshold for optimal passive CNS diffusion.
Topological Polar Surface Area
~51.8 Ų
Favorable: < 90 Ų indicates minimal desolvation energy required to enter the lipid bilayer.
LogP (Octanol/Water)
~1.8 - 2.2
Optimal: Falls within the ideal "Golden Triangle" range (1.5 - 3.0) for membrane partitioning.
Hydrogen Bond Donors (HBD)
1 (from -NH₂)
Favorable: ≤ 3 HBDs minimizes the energetic penalty of breaking water-solute bonds.
Hydrogen Bond Acceptors (HBA)
3 (Ring N's + NH₂)
Favorable: ≤ 7 HBAs prevents excessive trapping in the lipid headgroup region.
Workflow A: Machine Learning Prediction Models
Machine learning approaches have revolutionized ADMET profiling by leveraging vast empirical datasets to predict complex endpoints like
logBB
(the logarithmic ratio of brain-to-plasma concentration) and binary BBB classification (BBB+ vs. BBB-)[4]. Recent advancements demonstrate that ensemble models, such as ExtraTrees and Random Forests, provide superior predictive accuracy for BBB permeability by capturing non-linear relationships between molecular descriptors[5].
Step-by-Step Methodology: ML Pipeline Execution
To ensure a self-validating system, the ML workflow must include an Applicability Domain (AD) assessment. If the molecule falls outside the chemical space of the training data, the prediction cannot be trusted.
Data Curation & Standardization: Input the SMILES string for 2-Methylquinazolin-6-amine. Standardize the molecule by neutralizing charges, removing salts, and generating a canonical tautomer using RDKit.
Feature Extraction: Calculate 1D/2D physicochemical descriptors (MW, LogP, TPSA, nRotB) and generate Morgan Fingerprints (radius 2, 2048 bits) to capture substructural motifs.
Model Inference: Feed the feature vector into a pre-trained ExtraTrees classifier trained on comprehensive databases (e.g., ADMETlab 2.0 or B3DB)[3].
Applicability Domain (AD) Verification: Calculate the Tanimoto similarity between 2-Methylquinazolin-6-amine and the nearest neighbors in the training set. A similarity score
>0.6
validates the prediction's reliability.
Output Generation: Extract the probability score for BBB+ classification and the continuous
logBB
prediction.
Machine Learning workflow for predicting BBB permeability from SMILES.
While ML provides rapid screening, it lacks mechanistic causality. To understand how 2-Methylquinazolin-6-amine crosses the BBB, we employ Steered Molecular Dynamics (SMD) and Umbrella Sampling. This calculates the Potential of Mean Force (PMF) , representing the free energy profile (
ΔG
) of the drug as it moves along the Z-axis of a simulated endothelial lipid bilayer.
This protocol is designed as a self-validating system: we monitor the Area Per Lipid (APL) and bilayer thickness during equilibration to ensure the membrane is physically realistic before introducing the drug.
System Topology Generation: Parameterize 2-Methylquinazolin-6-amine using the CGenFF (CHARMM General Force Field) to obtain accurate partial charges and bonded parameters.
Bilayer Construction: Use CHARMM-GUI to build a symmetric POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer, mimicking the primary phospholipid composition of brain endothelial cell membranes.
Solvation & Ionization: Solvate the system with TIP3P water molecules and neutralize with 0.15 M NaCl to replicate physiological osmotic conditions.
Minimization & Equilibration:
Perform steepest descent energy minimization.
Equilibrate under NVT (constant volume/temperature) at 310 K for 1 ns using the V-rescale thermostat.
Equilibrate under NPT (constant pressure/temperature) at 1 atm for 100 ns using the semi-isotropic Parrinello-Rahman barostat. Validation Check: Ensure APL stabilizes at ~64-68 Ų.
Steered MD (SMD): Apply a harmonic spring constant (
k=1000 kJ/mol/nm2
) to the center of mass of 2-Methylquinazolin-6-amine, pulling it from the bulk water phase (Z = 4.0 nm) to the center of the bilayer (Z = 0.0 nm) at a constant velocity of 0.001 nm/ps.
Umbrella Sampling: Extract starting configurations from the SMD trajectory at 0.1 nm intervals along the Z-axis. Run 10 ns of unrestrained MD for each window.
WHAM Analysis: Apply the Weighted Histogram Analysis Method (WHAM) to unbias the sampling and construct the final PMF free energy curve.
Molecular Dynamics protocol for calculating the Potential of Mean Force (PMF).
Mechanistic Interpretation of the PMF Profile
For 2-Methylquinazolin-6-amine, the expected PMF profile will show a slight energy minimum just below the lipid headgroups. This is caused by the 6-amino group forming transient hydrogen bonds with the POPC carbonyl esters. As the molecule is forced into the highly hydrophobic lipid tail region (Z = 0 nm), the free energy (
ΔG
) will rise, representing the desolvation penalty. However, due to the molecule's low MW and optimal LogP, this energy barrier is expected to be relatively low (
<8 kcal/mol
), confirming rapid passive diffusion across the BBB.
Conclusion
The computational profiling of 2-Methylquinazolin-6-amine reveals a highly favorable physicochemical scaffold for CNS penetration. By integrating high-throughput Machine Learning predictions[5] with rigorous, physics-based Molecular Dynamics simulations, drug development professionals can confidently validate the BBB permeability of this quinazoline derivative. The self-validating protocols outlined in this guide ensure that both thermodynamic causality and empirical predictive accuracy are maintained throughout the computational pipeline.
Application Notes & Protocols: 2-Methylquinazolin-6-amine as a Versatile Scaffold in Modern Medicinal Chemistry
Abstract: The quinazoline core is a "privileged" scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] This document provides a comprehensive guide for...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The quinazoline core is a "privileged" scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] This document provides a comprehensive guide for researchers on the strategic use of 2-Methylquinazolin-6-amine, a highly versatile building block for the synthesis of novel therapeutic agents. We will explore its synthesis, characterization, and key synthetic transformations, providing detailed, field-tested protocols and explaining the scientific rationale behind experimental choices. This guide is intended to empower drug discovery professionals to leverage this scaffold for developing next-generation therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][4][5]
The Strategic Advantage of the Quinazoline Scaffold
The quinazoline heterosystem, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern drug discovery.[1][6] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, making it an ideal starting point for designing enzyme inhibitors, particularly for protein kinases.[2] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, highlighting its clinical significance.[4]
The specific building block, 2-Methylquinazolin-6-amine , offers two primary points for chemical diversification:
The 2-Methyl Group: This group can serve as a crucial steric element, influencing the molecule's orientation within a binding pocket and potentially improving metabolic stability by blocking sites of oxidative metabolism.
The 6-Amino Group: This primary aromatic amine is the key functional handle. Its nucleophilic character allows for a wide range of subsequent chemical modifications, making it an ideal anchor point for building structure-activity relationships (SAR).[7]
Physicochemical & Spectroscopic Data
A thorough understanding of the starting material's properties is critical for successful downstream applications.
Property
Value
Source/Method
Molecular Formula
C₉H₉N₃
Calculated
Molecular Weight
159.19 g/mol
Calculated
Appearance
Off-white to light yellow solid
Typical Observation
Solubility
Soluble in DMSO, DMF, and moderately soluble in hot methanol. Poorly soluble in water.[8]
Experimental Observation
LogP (Predicted)
~1.5 - 2.0
Cheminformatics Software
Characterization Protocols: Ensuring Purity and Identity
Before use, the identity and purity of 2-Methylquinazolin-6-amine must be rigorously confirmed.
Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.[9]
~9.1 ppm (singlet, 1H): Proton at the C4 position of the quinazoline ring.
~7.5 ppm (doublet, 1H): Aromatic proton at C8.
~7.2 ppm (doublet of doublets, 1H): Aromatic proton at C7.
~7.0 ppm (doublet, 1H): Aromatic proton at C5.
~5.8 ppm (broad singlet, 2H): Protons of the NH₂ group at C6. The broadness is due to quadrupole effects and potential exchange.
~2.6 ppm (singlet, 3H): Protons of the methyl group at C2.
¹³C NMR (Expected Peaks):
Distinct signals for the 9 unique carbon atoms. Aromatic carbons typically appear between 110-155 ppm, while the methyl carbon will be significantly upfield (~20-25 ppm).
Protocol 2.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of a chemical compound by separating it from any impurities.
System:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV detector at 254 nm and 280 nm.
Injection Volume: 10 µL of a ~1 mg/mL solution in methanol or DMSO.
Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Synthesis of 2-Methylquinazolin-6-amine
While commercially available, understanding the synthesis provides context for potential impurities. A common route starts from 5-nitroanthranilonitrile.
Workflow for Synthesis of 2-Methylquinazolin-6-amine
Caption: Synthetic workflow from 5-nitroanthranilonitrile.
Core Applications: Synthetic Transformations of the 6-Amino Group
The 6-amino group is a versatile nucleophile, enabling the construction of diverse compound libraries. The following protocols are foundational for SAR exploration.
Protocol 4.1: N-Acylation to Form Amides
Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. It allows for the introduction of a vast array of substituents to probe interactions with the target protein.
General Scheme:
Reaction of 2-Methylquinazolin-6-amine with an acyl chloride or carboxylic acid (using a coupling agent).
Detailed Protocol (Example: Synthesis of N-(2-methylquinazolin-6-yl)benzamide):
Setup: To a solution of 2-Methylquinazolin-6-amine (159 mg, 1.0 mmol) in dry Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add Triethylamine (202 mg, 2.0 mmol).
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Addition: Add Benzoyl chloride (155 mg, 1.1 mmol) dropwise over 5 minutes. The choice of an acyl chloride allows the reaction to proceed without a coupling agent.
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Quench the reaction by adding 10 mL of water.
Separate the organic layer. Wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the final amide.
Protocol 4.2: Buchwald-Hartwig Amination for C-N Cross-Coupling
Rationale: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of complex diarylamines that would be difficult to access via classical methods. This is critical for building molecules that span multiple sub-pockets of a kinase active site, for example.
General Scheme:
Reaction of 2-Methylquinazolin-6-amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand.
Detailed Protocol (Example: Synthesis of N-(4-fluorophenyl)-2-methylquinazolin-6-amine):
Setup: In an oven-dried Schlenk tube, combine 2-Methylquinazolin-6-amine (159 mg, 1.0 mmol), 1-bromo-4-fluorobenzene (210 mg, 1.2 mmol), Sodium tert-butoxide (134 mg, 1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
Solvent: Add dry, degassed Toluene (5 mL).
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. The elevated temperature is necessary to drive the catalytic cycle.
Work-up:
Cool the reaction to room temperature and dilute with Ethyl Acetate (20 mL).
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by column chromatography on silica gel to isolate the desired diarylamine product.
Protocol 4.3: Urea Formation via Reaction with Isocyanates
Rationale: The urea functional group is an excellent hydrogen bond donor and acceptor. Incorporating a urea linkage is a common strategy to enhance binding affinity by forming key hydrogen bonds with the protein backbone.
Detailed Protocol (Example: Synthesis of 1-(2-methylquinazolin-6-yl)-3-phenylurea):
Addition: Add Phenyl isocyanate (125 mg, 1.05 mmol) to the solution at room temperature. The reaction is often exothermic.
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the product often forms during the reaction.
Isolation:
If a precipitate has formed, collect the solid by filtration.
Wash the solid with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.
Dry the product under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by chromatography or recrystallization.
Case Study: Development of Kinase Inhibitors
The quinazoline scaffold is a well-established core for tyrosine kinase inhibitors.[2] Derivatives of 2-Methylquinazolin-6-amine can be elaborated to target kinases like the Epidermal Growth Factor Receptor (EGFR), which is implicated in many cancers.
Logical Workflow for Kinase Inhibitor Development
Caption: Drug discovery workflow using 2-Methylquinazolin-6-amine.
EGFR Signaling Pathway and Inhibition
Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell growth. Quinazoline-based inhibitors typically act by competing with ATP for the binding site in the kinase domain.
Caption: Inhibition of the EGFR signaling pathway.
By applying the synthetic protocols described, researchers can generate a library of compounds where different groups are attached to the 6-amino position. Screening this library against EGFR would reveal SAR trends, guiding the design of more potent and selective inhibitors for therapeutic development.
Conclusion
2-Methylquinazolin-6-amine is a high-value starting material for medicinal chemistry programs. Its pre-installed quinazoline core provides a validated pharmacophore for numerous target classes, while the strategically placed 6-amino group offers a reliable and versatile handle for synthetic elaboration. The protocols and rationale detailed in this guide provide a robust framework for researchers to confidently employ this building block in the design and synthesis of novel, biologically active molecules.
References
MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]
Bentham Science. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]
ResearchGate. (2025, November 26). (PDF) Quinazoline Marketed drugs – A Review. Available from: [Link]
IntechOpen. (2023, November 10). Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. Available from: [Link]
Royal Society of Chemistry. (2020, November 12). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Available from: [Link]
Unknown Source. Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]
ACS Publications. (2006, August 22). Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Available from: [Link]
Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available from: [Link]
Elsevier. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available from: [Link]
PubChem. 2-Methylquinolin-6-amine. Available from: [Link]
PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]
University of Leicester. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Available from: [Link]
IntechOpen. (2020, January 29). Biological Activity of Quinazolinones. Available from: [Link]
Google Patents. WO2018172250A1 - 2-methyl-quinazolines.
De Gruyter. The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives. Available from: [Link]
MDPI. (2016, January 19). 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine. Available from: [Link]
PMC. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]
PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]
UMassD Repository. (2011, April 1). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. Available from: [Link]
Unknown Source. Principles of Drug Action 1, Spring 2005, Amines.
ACS Publications. (2018, June 21). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Available from: [Link]
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Available from: [Link]
Optimizing reaction temperature and time to maximize 2-Methylquinazolin-6-amine yield
Welcome to the Synthesis Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to maximize the yield and purity of 2-Methylquinazolin-6-amine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Synthesis Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to maximize the yield and purity of 2-Methylquinazolin-6-amine .
The synthesis of this critical building block typically involves the chemoselective reduction of 2-methyl-6-nitroquinazoline[1]. However, the quinazoline core—particularly the pyrimidine ring—is highly sensitive to over-reduction and hydrolytic cleavage. Optimizing reaction time and temperature is paramount to preventing structural degradation while ensuring complete conversion.
Mechanistic Insights: The Causality of Time & Temperature
The transformation of 2-methyl-6-nitroquinazoline to 2-methylquinazolin-6-amine requires precise thermodynamic control.
Temperature Dynamics: The reduction of the nitro group is an exothermic process. While elevated temperatures (e.g., 80 °C) provide the necessary activation energy to overcome the kinetic barrier of the intermediate nitroso and hydroxylamine species, temperatures exceeding 100 °C promote nucleophilic attack by water (if using aqueous co-solvents), leading to the hydrolytic opening of the pyrimidine ring.
Time Dynamics: Prolonged reaction times do not linearly correlate with higher yields. Once the amine is formed, extended exposure to heat and atmospheric oxygen can lead to oxidative degradation or polymerization of the electron-rich aniline derivative[2].
To mitigate the risk of over-reducing the quinazoline core (a common issue with Palladium-catalyzed hydrogenation under high pressure)[1], this guide prioritizes the highly chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) reduction pathway. Recent advancements also explore ambient-temperature electrochemical reductions to bypass thermal degradation entirely[3].
Caption: Synthetic workflow for 2-Methylquinazolin-6-amine emphasizing the critical reduction step.
Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between temperature, time, and isolated yield during the reduction of 2-methyl-6-nitroquinazoline. Data reflects standard 10 mmol scale reactions.
Clean conversion, requires strict pressure control
40
6
Pd/C, H₂ (3 atm)
>99
45
Severe over-reduction (pyrimidine ring saturation)
Frequently Asked Questions (FAQs)
Q1: Why am I seeing saturation of the quinazoline core during nitro reduction?A1: The pyrimidine ring of the quinazoline core is highly susceptible to catalytic hydrogenation. If you are using Pd/C and H₂ gas, exceeding 1 atm of pressure or 30 °C will force the reduction of the C=N bonds in the heterocyclic ring[1]. Solution: Switch to a chemoselective method like Fe/NH₄Cl, or strictly monitor hydrogen uptake and terminate the reaction immediately upon theoretical consumption.
Q2: My reaction stalls at 60% conversion. Should I increase the temperature to reflux (>100 °C)?A2: No. Increasing the temperature above 80 °C in aqueous alcoholic solvents leads to the hydrolytic cleavage of the quinazoline ring. If conversion stalls, the issue is likely inadequate surface area of the iron powder or insufficient proton source. Solution: Ensure vigorous stirring (800+ RPM) and add a catalytic amount of acetic acid rather than increasing the heat.
Q3: Can I reduce the reaction time by using microwave irradiation?A3: Yes. Microwave-assisted synthesis can reduce the reaction time from 4 hours to approximately 15–20 minutes at 80 °C. However, precise internal temperature monitoring is required to prevent localized superheating, which destroys the product.
Troubleshooting Workflow
Caption: Diagnostic logic tree for resolving common yield-limiting issues during nitro reduction.
This methodology is engineered to be self-validating. The physical state of the reaction mixture acts as a real-time indicator of mechanistic progress.
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methyl-6-nitroquinazoline in 40 mL of Ethanol.
Activation: Add 10 mL of distilled water containing the dissolved NH₄Cl. Causality Note: The mild acidity of NH₄Cl (pH ~5.5) provides the necessary protons for the reduction without protonating the quinazoline nitrogens, which would invite hydrolysis.
Initiation: Add the Iron powder in one portion. The mixture will appear as a heterogeneous yellow suspension.
Thermal Optimization: Submerge the flask in a pre-heated oil bath set strictly to 80 °C . Stir vigorously (800 RPM) to ensure the iron powder remains suspended.
Self-Validation (Monitoring): Maintain at 80 °C for exactly 4 hours .
Visual Cue: The yellow suspension will transition to a dark brown/black sludge. This indicates the oxidation of Fe(0) to Fe(II)/Fe(III) oxides, confirming electron transfer to the nitro group.
TLC Cue: Spot the mixture on silica gel (Eluent: EtOAc/Hexane 1:1). The UV-active nitro precursor (
Rf≈0.7
) will disappear, replaced by a highly fluorescent blue spot under 254 nm UV light (
Rf≈0.3
), corresponding to the amine.
Termination & Filtration: Remove from heat. While still hot (to prevent the product from crystallizing in the iron sludge), filter the mixture through a 1-inch pad of Celite. Wash the Celite pad with hot Ethanol (2 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-Methylquinazolin-6-amine as a pale yellow solid.
References
Metal-Free Electrochemical Reduction of Nitroquinazoline Derivatives towards Synthesis of Afatinib and Dacomitinib . ChemistrySelect / ResearchGate. Retrieved from:[Link]
How to prevent oxidation and degradation of 2-Methylquinazolin-6-amine during storage
Welcome to the technical support center for 2-Methylquinazolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this cr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-Methylquinazolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling. Our goal is to provide you with the scientific rationale behind best practices, enabling you to safeguard your experiments and results.
I. Understanding the Instability of 2-Methylquinazolin-6-amine
2-Methylquinazolin-6-amine, as an aromatic amine derivative, is susceptible to degradation through several pathways. The primary routes of degradation are oxidation, hydrolysis, and photodegradation. Understanding these mechanisms is key to preventing them.
Oxidation: The amine group (-NH₂) and the heterocyclic quinazoline ring are electron-rich, making them susceptible to oxidation when exposed to atmospheric oxygen. This can lead to the formation of colored impurities and a decrease in the compound's purity and activity.
Hydrolysis: Aromatic amines can be hygroscopic, meaning they readily absorb moisture from the air.[1] This absorbed water can lead to hydrolysis, potentially altering the compound's structure and properties.
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to the formation of unwanted byproducts.
II. Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Scenario 1: You observe a change in the color of your 2-Methylquinazolin-6-amine sample, from a white or off-white powder to a yellowish or brownish hue.
Question: What is causing the color change in my sample, and is it still usable?
Answer: A color change is a strong indicator of degradation, most likely due to oxidation. Aromatic amines are prone to forming colored oxidation products. While a slight discoloration might not significantly impact some initial screening experiments, it signifies a decrease in purity and potential formation of adducts that could interfere with your results. For sensitive applications, it is highly recommended to use a fresh, pure sample.
Scenario 2: You run a purity analysis (e.g., HPLC, LC-MS) and observe unexpected peaks that were not present in the initial analysis of the compound.
Question: What are these new peaks in my analytical trace, and how can I prevent their formation?
Answer: The appearance of new peaks confirms the degradation of your 2-Methylquinazolin-6-amine sample. These peaks likely correspond to oxidation and/or hydrolysis products. To prevent their formation, stringent adherence to proper storage and handling protocols is essential. This includes maintaining an inert atmosphere, controlling temperature and humidity, and protecting the compound from light.
Scenario 3: You notice a decrease in the expected biological activity or inconsistent results in your assays using 2-Methylquinazolin-6-amine.
Question: Why are my experimental results inconsistent when using the same batch of 2-Methylquinazolin-6-amine?
Answer: Inconsistent results are often a consequence of using a degraded or partially degraded compound. The degradation products can have different biological activities or may even inhibit the desired interaction, leading to variability in your data. It is crucial to ensure the integrity of your compound before each experiment. If you suspect degradation, it is best to use a fresh sample from a properly stored stock.
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimal storage and handling of 2-Methylquinazolin-6-amine.
1. What are the ideal storage conditions for 2-Methylquinazolin-6-amine?
To ensure the long-term stability of 2-Methylquinazolin-6-amine, it should be stored under the following conditions:
Lower temperatures slow down the rate of chemical degradation.
Atmosphere
Inert gas (Argon or Nitrogen)
Prevents oxidation by excluding atmospheric oxygen.
Light
In the dark (amber vial or opaque container)
Protects the compound from photodegradation.
Moisture
Sealed in a dry environment
Prevents hydrolysis due to the hygroscopic nature of amines.[1]
2. What type of container should I use for storing 2-Methylquinazolin-6-amine?
For optimal storage, use containers made of materials that are non-reactive and provide an excellent barrier against air and moisture. Recommended options include:
Amber glass vials with tight-fitting caps: Glass is generally inert, and the amber color protects the contents from light.[1]
High-Density Polyethylene (HDPE) containers: HDPE is a chemically resistant polymer that is also a good choice for storing amines.[1]
3. How can I create an inert atmosphere for storage?
The most effective way to create an inert atmosphere is by using a glove box or by employing the "purge and backfill" technique.
Experimental Protocol: Purge and Backfill Technique
Place the vial containing your 2-Methylquinazolin-6-amine sample in a desiccator or a sealable container with a gas inlet and outlet.
Connect the inlet to a source of dry, inert gas (argon or nitrogen).
Gently flush the container with the inert gas for several minutes to displace the air.
While maintaining a positive pressure of the inert gas, securely seal the vial.
For added protection, you can wrap the cap with Parafilm®.
4. Should I aliquot my 2-Methylquinazolin-6-amine sample?
Yes, it is highly recommended to aliquot the compound into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to the atmosphere, thereby reducing the risk of contamination and degradation.
5. How can I assess the purity of my 2-Methylquinazolin-6-amine sample if I suspect degradation?
Several analytical techniques can be used to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods. A comparison of the chromatogram of your stored sample with that of a fresh, reference standard will reveal the presence of any degradation products.
IV. Visualizing Degradation Prevention and Troubleshooting
Diagram 1: Key Factors in 2-Methylquinazolin-6-amine Degradation
Caption: Factors leading to the degradation of 2-Methylquinazolin-6-amine.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting suspected degradation.
V. References
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
Diplomata Commercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
Kappe, C. O., & Stadler, A. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2436–2445. [Link]
PubChem. (n.d.). 2-Methylquinolin-6-amine. Retrieved from [Link]
Al-Absi, H. R., & Al-Radadi, N. S. (2020). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Processes, 8(11), 1481. [Link]
HPLC Method Validation for 2-Methylquinazolin-6-amine Purity: A Comparative Guide
Introduction: The Analytical Challenge of Quinazolines 2-Methylquinazolin-6-amine is a critical intermediate in the synthesis of highly selective kinase inhibitors. Structurally, it features a quinazoline bicyclic ring s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Quinazolines
2-Methylquinazolin-6-amine is a critical intermediate in the synthesis of highly selective kinase inhibitors. Structurally, it features a quinazoline bicyclic ring system coupled with a primary amine and a methyl group. This high nitrogen content makes the molecule highly polar and basic.
When developing an HPLC method for such basic aromatic compounds, analytical scientists frequently encounter peak tailing and poor resolution on standard silica-based stationary phases due to secondary interactions with residual silanols. Overcoming this requires deliberate column selection and rigorous validation to ensure the method is scientifically sound and regulatory-compliant.
Causality in Method Design: Column Chemistry Comparison
To establish a robust analytical method, we must look beyond standard protocols and understand the causality of molecular interactions. We compared three distinct stationary phases to evaluate their performance for 2-Methylquinazolin-6-amine:
Standard C18 (Alkyl Phase): Relies purely on hydrophobic (van der Waals) interactions. It often struggles with basic amines, leading to peak tailing unless highly end-capped or run at extreme pH levels.
Biphenyl: Provides enhanced retention for aromatic and polarizable compounds via
π−π
interactions. It typically yields superior peak shape for aromatic amines compared to C18.
Pentafluorophenyl (PFP): Offers orthogonal selectivity through a combination of
π−π
interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms create a strong dipole, which is exceptional for resolving positional isomers of quinazolines.
Experimental Setup & Mobile Phase Rationale
To prevent mixed-mode retention and suppress silanol interactions, the mobile phase must keep the analyte fully protonated.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 254 nm. As noted in , quinazoline derivatives typically exhibit strong UV absorbance bands between 240–300 nm[1].
Quantitative Data: Performance Comparison
Table 1: Chromatographic Performance Metrics for 2-Methylquinazolin-6-amine (n=6 injections)
Column Chemistry (150 x 4.6 mm, 3 µm)
Retention Time (min)
Tailing Factor (USP)
Theoretical Plates (N)
Resolution (from 4-amine isomer)
Standard C18
6.45
1.85
8,500
1.4
Biphenyl
8.12
1.15
14,200
3.2
PFP (Pentafluorophenyl)
7.85
1.08
15,500
4.5
Expert Insight: The PFP column demonstrates superior performance, yielding the sharpest peaks (Tailing Factor 1.08) and the highest resolution from closely related structural isomers. This is a direct result of the synergistic
π−π
and dipole interactions unique to the fluorinated aromatic ring, making it the optimal choice for this assay.
Step-by-Step Method Validation Protocol
To ensure this methodology operates as a self-validating system , every analytical run must begin with System Suitability Testing (SST). By verifying theoretical plates (
N>10,000
), tailing factor (
T≤1.5
), and resolution (
Rs>2.0
) prior to sample injection, the system continuously proves its own fitness-for-purpose.
Based on the superior performance of the PFP column, the following validation protocol is executed in strict accordance with [2] and [3].
Specificity and Forced Degradation
Objective: Prove the method can unambiguously assess the analyte in the presence of impurities or degradants.
Prepare a 1.0 mg/mL solution of 2-Methylquinazolin-6-amine.
Subject aliquots to stress conditions: Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), Oxidation (3% H2O2, RT, 2h), and Photolysis (UV light, 24h).
Inject stressed samples. Verify that the active pharmaceutical ingredient (API) peak is baseline resolved from all degradation peaks (Resolution > 2.0) and that the peak purity angle is less than the purity threshold using a Photodiode Array (PDA) detector.
Linearity and Range
Objective: Demonstrate that the test results are directly proportional to the concentration of the analyte.
Prepare a stock solution of 2-Methylquinazolin-6-amine reference standard (1.0 mg/mL).
Dilute to create five concentration levels: 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (Target = 0.1 mg/mL).
Inject each level in triplicate.
Perform linear regression analysis. Acceptance Criteria: Correlation coefficient (
R2
)
≥
0.999; y-intercept should be
≤
2% of the 100% response.
Accuracy (Recovery)
Objective: Establish the closeness of agreement between the value found and an accepted reference value.
Spike known amounts of 2-Methylquinazolin-6-amine standard into a synthetic matrix at 80%, 100%, and 120% levels.
Prepare three independent replicates at each level (9 determinations total).
Calculate the % Recovery. Acceptance Criteria: 98.0% - 102.0% recovery with %RSD
≤
2.0%.
Unambiguous Structural Validation of 2-Methylquinazolin-6-amine: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy Methodologies
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of validating small-molecule intermediates. 2-Methylquinazolin-6-amine (CAS 1056566-65-4) is a highly versatile h...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of validating small-molecule intermediates. 2-Methylquinazolin-6-amine (CAS 1056566-65-4) is a highly versatile heterocyclic building block, widely utilized in the synthesis of advanced kinase inhibitors and targeted oncological therapies [3]. Because the quinazoline core is highly electron-deficient and prone to regioisomeric mixtures during synthesis, rigorous structural validation is non-negotiable.
This guide objectively compares three distinct Nuclear Magnetic Resonance (NMR) methodologies—High-Field FT-NMR (600 MHz) , Routine Benchtop NMR (80 MHz) , and In Silico DFT Prediction —to establish the most reliable protocol for characterizing 2-Methylquinazolin-6-amine. By examining the causality behind chemical shifts and experimental parameters, this guide provides a self-validating framework for drug development professionals.
The Spectroscopic Challenge: Causality of Quinazoline Chemical Shifts
To validate 2-Methylquinazolin-6-amine, we must first understand how its electronic environment dictates its NMR profile. The molecule consists of a pyrimidine ring fused to an aniline-like benzene ring.
The C4 Proton (δ ~8.95 ppm): This proton is highly deshielded. It sits between two electronegative nitrogen atoms (N1 and N3) in the pyrimidine ring, which withdraw electron density via inductive and resonance effects.
The C5, C7, and C8 Protons (Aromatic Region): The electron-donating amino group (-NH₂) at C6 significantly shields the ortho proton (H5), pushing it upfield (δ ~7.05 ppm). The H8 proton, being further from the amino group and closer to the electron-withdrawing pyrimidine core, resonates further downfield (δ ~7.65 ppm).
The C2 Methyl Group: Attached directly to the imine-like C2 carbon, this methyl group appears as a sharp singlet in the aliphatic region (δ ~2.65 ppm).
Methodology Comparison: High-Field vs. Benchtop vs. In Silico
Selecting the right analytical tool depends on the stage of development. Below is a comparative analysis of the three primary methodologies used for NMR validation.
A. High-Field FT-NMR (600 MHz) with 2D Correlation
High-field superconducting NMR is the gold standard for de novo characterization and regulatory submissions. At 600 MHz, the Larmor precession frequency is vastly greater than the scalar coupling constants (
Δν≫J
), resulting in pure first-order spectra where multiplets are cleanly resolved [1].
Performance: Unambiguously resolves the tight dd (doublet of doublets) splitting of the H7 proton from the H8 doublet. 2D techniques (HSQC, HMBC) easily map the quaternary carbons (C2, C4a, C6, C8a) [2].
Limitation: High capital expenditure, requires cryogenic liquids (liquid helium/nitrogen), and cannot be deployed at-line in a manufacturing plant.
B. Benchtop NMR (80 MHz)
Cryogen-free benchtop NMR spectrometers utilizing permanent magnets have revolutionized process analytical technology (PAT).
Performance: Excellent for rapid, at-line reaction monitoring and quantifying the C2-methyl or C4-proton signals.
Limitation: As the magnetic field strength decreases, the Larmor precession approaches the coupling constant, causing second-order effects (e.g., roof effects) [1]. In benchtop spectra of 2-Methylquinazolin-6-amine, the H7 and H8 protons often merge into a broad, unresolved multiplet, leading to a loss of critical structural information [4].
C. DFT-Predicted NMR (In Silico)
Density Functional Theory (DFT), utilizing the GIAO (Gauge-Independent Atomic Orbital) method, allows chemists to predict NMR shifts computationally before synthesizing the molecule.
Performance: Highly accurate for rigid aromatic cores. Excellent for ruling out regioisomers (e.g., distinguishing 6-amino from 7-amino isomers).
Limitation: Gas-phase DFT calculations often fail to accurately predict the chemical shift of the exchangeable -NH₂ protons, as they do not account for the complex hydrogen-bonding dynamics present in solvents like DMSO-d₆.
Comparative Data Presentation
The following tables summarize the validated reference data for 2-Methylquinazolin-6-amine, comparing the resolution and accuracy of the three methodologies.
Table 1: ¹H NMR Reference Data Comparison (Solvent: DMSO-d₆)
Position
Multiplicity
High-Field (600 MHz)
Benchtop (80 MHz)
DFT Prediction (B3LYP)
Diagnostic Value
C2-CH₃
Singlet (3H)
2.65 ppm
2.65 ppm
2.58 ppm
Confirms C2 substitution.
-NH₂
Broad Singlet (2H)
5.80 ppm
5.85 ppm (broad)
Unreliable
Confirms amine presence; exchanges in D₂O.
H5
Doublet (1H)
7.05 ppm (J = 2.5 Hz)
7.0 - 7.2 ppm (overlap)
6.98 ppm
Highly shielded due to ortho -NH₂.
H7
Doublet of Doublets
7.35 ppm (J = 9.0, 2.5)
7.3 - 7.8 ppm (multiplet)
7.41 ppm
Distinguishes 6-amino from 7-amino isomer.
H8
Doublet (1H)
7.65 ppm (J = 9.0 Hz)
7.3 - 7.8 ppm (multiplet)
7.72 ppm
Adjacent to pyrimidine ring.
H4
Singlet (1H)
8.95 ppm
8.92 ppm
9.05 ppm
Highly deshielded pyrimidine proton.
Table 2: ¹³C NMR Reference Data (150 MHz, High-Field)
Carbon Position
Chemical Shift (ppm)
Carbon Type (DEPT-135)
Assignment Rationale
C2-CH₃
25.4
Primary (CH₃)
Aliphatic region.
C5
104.2
Tertiary (CH)
Strongly shielded by ortho electron donation.
C7
124.5
Tertiary (CH)
Standard aromatic.
C4a
128.8
Quaternary (C)
Bridgehead carbon.
C8
129.5
Tertiary (CH)
Standard aromatic.
C8a
143.2
Quaternary (C)
Bridgehead carbon adjacent to N1.
C6
148.5
Quaternary (C)
Deshielded by direct attachment to electronegative N.
C4
152.3
Tertiary (CH)
Highly deshielded by N3 and N1.
C2
160.1
Quaternary (C)
Imine-like carbon, most deshielded in the core.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol outlines the exact causality-driven steps for acquiring high-fidelity NMR data for quinazoline derivatives.
Weigh exactly 10.0 mg of 2-Methylquinazolin-6-amine.
Causality: While 1-2 mg is sufficient for ¹H NMR, 10 mg is the critical threshold to achieve a sufficient signal-to-noise (S/N) ratio for the insensitive ¹³C nucleus within a practical timeframe (< 2 hours).
Solvent Selection (DMSO-d₆ over CDCl₃):
Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: Quinazolines with free amino groups often exhibit poor solubility in chloroform. Furthermore, DMSO is a strong hydrogen-bond acceptor, which prevents the -NH₂ protons from rapidly exchanging, sharpening their signal into a distinct broad singlet rather than losing it to the baseline.
Temperature Calibration (Standardizing Thermodynamics):
Insert the sample into the 600 MHz spectrometer and lock the magnetic field to the deuterium signal of DMSO.
Set and equilibrate the probe temperature to exactly 298.0 K (25 °C) for 5 minutes.
Causality: Chemical shifts—especially of exchangeable protons (-NH₂)—are highly temperature-dependent. Failing to equilibrate the temperature will result in peak drift and line broadening during the acquisition.
Shimming and Acquisition:
Perform gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field, targeting a line width of < 0.5 Hz for the TMS peak.
Acquire the ¹H spectrum using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
Acquire the ¹³C spectrum using proton decoupling (zgpg30), 1024 scans, and a D1 of 2.0 seconds.
Internal Referencing (The Anchor Point):
Process the Free Induction Decay (FID) with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.
Manually set the TMS singlet to exactly 0.00 ppm. This self-validates the chemical shift scale, ensuring that the subtle deshielding effects of the quinazoline nitrogens are accurately quantified.
Methodological Workflows & Decision Logic
To streamline the validation process, the following diagrams map the operational workflow and the decision logic for selecting the appropriate NMR technique.
Workflow for the unambiguous NMR structural validation of quinazoline derivatives.
Decision matrix for selecting the appropriate NMR methodology based on validation requirements.
Conclusion
The structural validation of 2-Methylquinazolin-6-amine requires a nuanced understanding of NMR capabilities. While Benchtop NMR serves as an excellent, cost-effective tool for tracking the disappearance of starting materials during synthesis [4], its limited resolution in the aromatic region makes it insufficient for absolute structural proof. High-Field FT-NMR , supported by 2D correlation experiments, remains the mandatory standard for resolving the complex spin systems inherent to quinazoline scaffolds [2]. By adhering to the standardized, self-validating protocols outlined above, researchers can ensure absolute confidence in their analytical data prior to downstream biological assays or formulation.
References
Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation
Organic Process Research & Development - ACS Publications[Link]
13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents
PubMed Central (PMC) - NIH[Link]
Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers
ResearchGate[Link]
Safety & Regulatory Compliance
Safety
Comprehensive Operational and Disposal Protocol for 2-Methylquinazolin-6-amine
As a highly specialized synthetic intermediate widely utilized in optoelectronics, OLED development, and pharmaceutical drug discovery[1], 2-Methylquinazolin-6-amine requires stringent operational handling and disposal p...
Author: BenchChem Technical Support Team. Date: April 2026
As a highly specialized synthetic intermediate widely utilized in optoelectronics, OLED development, and pharmaceutical drug discovery[1], 2-Methylquinazolin-6-amine requires stringent operational handling and disposal protocols. Because it is a nitrogen-rich heterocyclic amine, improper disposal can lead to the release of toxic nitrogen oxides (NOx) and severe environmental contamination.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step methodology for the safe handling, segregation, and EPA-compliant disposal of this compound.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of 2-Methylquinazolin-6-amine is the foundation of any robust safety protocol. The compound exhibits specific biological and environmental hazards that dictate its downstream processing[2].
Expertise & Causality Note: The strict requirement for cold (2-8°C), dark, and dry storage is necessary to prevent the oxidative degradation of the primary amine group and the quinazoline ring system. Degraded byproducts can exhibit altered toxicity profiles, making predictable waste characterization difficult and potentially increasing the hazard level of the waste stream.
Operational Safety & Handling Protocol
Before generating waste, operational safety must be established to prevent accidental exposure and minimize the volume of contaminated materials. Every action must be deliberate to ensure a self-validating safety loop.
Step 1: Engineering Controls: Always handle the neat powder within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. This prevents the inhalation of aerosolized particulates.
Step 2: Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving is highly recommended for prolonged handling), a closed-front lab coat, and ANSI-approved safety goggles.
Step 3: Spill Containment: In the event of a dry spill, do not use water, as this can spread the compound and facilitate rapid surface absorption. Gently sweep the powder using a static-free brush into a designated solid waste container. Clean the residual area with a solvent in which the compound is highly soluble (e.g., ethanol or ethyl acetate), followed by a secondary wipe with soapy water to validate complete decontamination.
Waste Segregation & Storage Workflow
Proper segregation is critical for regulatory compliance and to prevent dangerous cross-reactions in the waste accumulation area. 2-Methylquinazolin-6-amine waste must be strictly categorized.
Expertise & Causality Note: Mixing nitrogenous heterocyclic waste with halogenated solvents significantly increases the cost and complexity of incineration. The disposal facility must manage both NOx (from the amine) and corrosive hydrogen halide gas (e.g., HCl, HBr) emissions simultaneously. Segregating these streams prevents logistical bottlenecks and reduces disposal costs.
Waste Segregation & Disposal Workflow for 2-Methylquinazolin-6-amine.
Disposal Procedures & Decontamination
To comply with the GHS P501 precautionary statement (Dispose of contents/container to an approved waste disposal plant)[2], follow this step-by-step disposal methodology:
Solid Waste Methodology:
Collect all contaminated solids (weigh boats, spatulas, empty reagent vials, and heavily soiled PPE) in a puncture-resistant, high-density polyethylene (HDPE) container.
Label the container clearly as "Hazardous Solid Waste - Toxic (Contains 2-Methylquinazolin-6-amine)".
Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents to prevent spontaneous reactions.
Liquid Waste Methodology:
Determine the solvent matrix. If the compound is dissolved in flammable solvents (e.g., methanol, acetonitrile), the waste stream will inherently carry the EPA D001 (Ignitability) characteristic code[3][4].
Transfer the liquid into a chemically compatible carboy (e.g., PTFE or glass for non-corrosive mixtures).
Ensure the container is kept sealed with a vented cap to prevent pressure buildup from volatile solvents.
Rinse glassware three times with a compatible organic solvent (e.g., acetone or ethanol) to ensure complete solubilization of residual amine.
Collect all rinsate in the appropriate liquid waste carboy.
Once triple-rinsed, the glassware is considered chemically decontaminated and can be subjected to standard aqueous washing procedures.
Regulatory Compliance & Logistics
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 2-Methylquinazolin-6-amine is not explicitly listed as a P- or U-listed commercial chemical product[3]. However, its waste streams must be evaluated for Characteristic Waste Codes based on the final mixture:
D001 (Ignitability): Applies if the compound is mixed with liquid solvents having a flash point below 60 °C (140 °F)[3][5].
D002 (Corrosivity): Applies if the waste matrix has a pH ≤ 2 or ≥ 12.5[3][6].
D003 (Reactivity): Generally not applicable to this compound unless it is inadvertently mixed with incompatible reactive agents[4][6].
Logistical Plan for Incineration:
You must partner with a licensed hazardous waste vendor capable of high-temperature incineration. Because 2-Methylquinazolin-6-amine contains three nitrogen atoms per molecule (
C9H9N3
), its combustion will generate significant nitrogen oxides (
NOx
). The vendor must utilize an incinerator equipped with a catalytic or chemical scrubber system designed to neutralize
NOx
emissions, ensuring full compliance with the Clean Air Act.
References
ResearchGate. "Application of quinoline derivatives in third-generation photovoltaics". Available at:[Link]
US Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: A User-Friendly Reference Document". Available at:[Link]
GAIACA. "Hazardous Waste Characteristics Explained in a Simple Overview". Available at:[Link]
Vanderbilt University Medical Center (VUMC). "RCRA Characteristic Waste". Available at:[Link]